1-Propyne, 1-bromo-3,3-diethoxy-
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Overview
Description
1-Propyne, 1-bromo-3,3-diethoxy- is an organic compound with the molecular formula C7H11BrO2. It is a derivative of propyne, featuring a bromine atom and two ethoxy groups attached to the carbon chain. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions .
Preparation Methods
The synthesis of 1-Propyne, 1-bromo-3,3-diethoxy- typically involves the bromination of 3,3-diethoxy-1-propyne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
1-Propyne, 1-bromo-3,3-diethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkynes or alkenes, depending on the reaction conditions and reagents used.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common reagents used in these reactions include strong bases like sodium amide for elimination reactions, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions vary based on the specific conditions but often include substituted alkynes or alkenes .
Scientific Research Applications
1-Propyne, 1-bromo-3,3-diethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a bifunctional building block for the synthesis of complex organic molecules, including conjugated diynes, enynes, and dienes.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its reactive nature.
Mechanism of Action
The mechanism of action of 1-Propyne, 1-bromo-3,3-diethoxy- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the propyne moiety are key sites for chemical reactions. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-Propyne, 1-bromo-3,3-diethoxy- can be compared with other similar compounds, such as:
3,3-Diethoxy-1-propyne: Lacks the bromine atom, making it less reactive in substitution reactions.
Propargyl Bromide: Contains a bromine atom but lacks the ethoxy groups, leading to different reactivity and applications.
The uniqueness of 1-Propyne, 1-bromo-3,3-diethoxy- lies in its combination of a bromine atom and ethoxy groups, which provide a balance of reactivity and stability, making it a versatile compound in organic synthesis .
Properties
CAS No. |
18344-15-5 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
1-bromo-3,3-diethoxyprop-1-yne |
InChI |
InChI=1S/C7H11BrO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-4H2,1-2H3 |
InChI Key |
YWWWAHPCGCKVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CBr)OCC |
Origin of Product |
United States |
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